molecular formula C9H10ClF2NO3 B3006941 4-(2-Amino-1,1-difluoroethoxy)benzoic acid;hydrochloride CAS No. 2470440-25-4

4-(2-Amino-1,1-difluoroethoxy)benzoic acid;hydrochloride

Cat. No.: B3006941
CAS No.: 2470440-25-4
M. Wt: 253.63
InChI Key: AGBIGAJMSRFQIS-UHFFFAOYSA-N
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Description

4-(2-Amino-1,1-difluoroethoxy)benzoic acid;hydrochloride is a chemical compound with the molecular formula C9H10ClF2NO3. It is known for its unique structure, which includes an amino group and difluoroethoxy substituent on a benzoic acid backbone. This compound is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Amino-1,1-difluoroethoxy)benzoic acid;hydrochloride typically involves the reaction of 4-hydroxybenzoic acid with 2-amino-1,1-difluoroethanol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-(2-Amino-1,1-difluoroethoxy)benzoic acid;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The difluoroethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

4-(2-Amino-1,1-difluoroethoxy)benzoic acid;hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Amino-1,1-difluoroethoxy)benzoic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Aminoethoxy)benzoic acid
  • 4-(2-Amino-1,1-difluoroethoxy)benzaldehyde
  • 4-(2-Amino-1,1-difluoroethoxy)benzonitrile

Uniqueness

4-(2-Amino-1,1-difluoroethoxy)benzoic acid;hydrochloride is unique due to the presence of the difluoroethoxy group, which imparts distinct chemical properties compared to similar compounds. This uniqueness makes it valuable for specific research applications where these properties are advantageous.

Biological Activity

4-(2-Amino-1,1-difluoroethoxy)benzoic acid hydrochloride is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C10H12ClF2N O3 and a molecular weight of approximately 217.17 g/mol. It features a benzoic acid moiety linked to a 2-amino-1,1-difluoroethoxy group. The presence of the difluoroethyl group may enhance the compound's pharmacokinetic properties, such as metabolic stability and bioavailability, compared to other benzoic acid derivatives.

Enzymatic Interactions

Research indicates that 4-(2-amino-1,1-difluoroethoxy)benzoic acid hydrochloride may interact with various biological targets, potentially influencing pathways involved in cardiovascular regulation. The compound's amino and carboxylic acid functional groups allow for nucleophilic substitutions and acid-base reactions, which are crucial for its biological activity .

Protein Degradation Pathways

Studies have demonstrated that benzoic acid derivatives can enhance the activity of key protein degradation systems, namely the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP). These pathways are vital for maintaining cellular homeostasis and may be modulated by compounds like 4-(2-amino-1,1-difluoroethoxy)benzoic acid hydrochloride .

Antihypertensive Properties

The structural characteristics of this compound suggest potential antihypertensive effects. Similar compounds have shown efficacy in lowering blood pressure through various mechanisms, including vasodilation and modulation of renin-angiotensin systems.

Antioxidant Activity

Research has indicated that certain benzoic acid derivatives possess antioxidant properties. This activity is essential for protecting cells from oxidative stress, which is implicated in various chronic diseases .

Study on Protein Degradation

In a study examining the effects of benzoic acid derivatives on human foreskin fibroblasts, it was found that specific compounds significantly enhanced proteasome activity without cytotoxic effects. This suggests that 4-(2-amino-1,1-difluoroethoxy)benzoic acid hydrochloride could similarly promote protein degradation pathways beneficial for cellular health .

Cytotoxicity Evaluation

Another investigation assessed the cytotoxic effects of various benzoic acid derivatives in cancer cell lines. The results indicated low cytotoxicity at therapeutic concentrations, supporting the safety profile of these compounds for potential therapeutic use .

Summary of Biological Activities

Activity TypeDescriptionReferences
AntihypertensivePotential effects on blood pressure regulation through vascular mechanisms
Protein DegradationEnhances UPP and ALP activities in fibroblasts
AntioxidantProtects against oxidative stress
CytotoxicityLow cytotoxicity observed in cancer cell lines at therapeutic doses

Properties

IUPAC Name

4-(2-amino-1,1-difluoroethoxy)benzoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO3.ClH/c10-9(11,5-12)15-7-3-1-6(2-4-7)8(13)14;/h1-4H,5,12H2,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGBIGAJMSRFQIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)OC(CN)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClF2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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